
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Overview
Description
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a complex organic compound with a molecular formula of C19H32BNO6 and a molecular weight of 381.28 g/mol. This compound is characterized by its boronic ester group and dihydropyridine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1-tert-butyl 3-ethyl 4-pyridine-1,3(2H)-dicarboxylate with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate), inert atmosphere.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Formula and Structure
- Molecular Formula : C19H32BNO6
- Molecular Weight : 381.27 g/mol
- IUPAC Name : 1-(tert-butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
The structure of this compound features a dihydropyridine core with various substituents that enhance its reactivity and solubility. The presence of the dioxaborolane moiety is particularly notable for its role in cross-coupling reactions in organic synthesis.
Medicinal Chemistry
-
Drug Development :
- The compound's structure suggests potential applications as a scaffold for drug design. Its ability to form stable complexes with biological targets can be exploited to develop new pharmaceuticals targeting various diseases.
- Case Study : Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant activity against cardiovascular diseases due to their calcium channel blocking properties.
-
Anticancer Activity :
- Studies have indicated that compounds containing dioxaborolane units can inhibit tumor growth by interfering with cellular signaling pathways.
- Case Study : A derivative of this compound was tested in vitro against several cancer cell lines and showed promising results in reducing cell viability.
Materials Science
- Polymer Chemistry :
- The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.
- Data Table: Properties of Polymers Synthesized with Dioxaborolane Derivatives
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Comments |
---|---|---|---|
Polycarbonate | 150 | 70 | Improved impact resistance |
Polyurethane | 180 | 50 | Enhanced flexibility |
Epoxy Resins | 200 | 90 | Increased durability |
- Nanotechnology :
- The compound's unique properties allow it to be used in the development of nanomaterials for drug delivery systems.
- Case Study : Research has shown that nanoparticles functionalized with dioxaborolane derivatives can improve the bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In the context of Suzuki-Miyaura cross-coupling, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed reaction. The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent formation of the biaryl product.
Comparison with Similar Compounds
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness: 1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate is unique due to its dihydropyridine ring structure, which provides distinct reactivity and stability compared to other boronic esters. This structural feature makes it particularly useful in specific synthetic applications and research studies.
Biological Activity
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS No. 1194488-90-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is significant as it can facilitate reactions involving boron chemistry, which is crucial in drug development. The dihydropyridine structure may also contribute to its pharmacological properties by mimicking natural substrates or ligands in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds containing dihydropyridine structures can act as antioxidants, potentially mitigating oxidative stress in cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic pathways. For instance, it may affect AMP-activated protein kinase (AMPK) pathways, which are crucial for cellular energy homeostasis .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is necessary to elucidate the specific mechanisms involved and the potential therapeutic applications .
Case Study 1: Antioxidant Evaluation
In a controlled study assessing the antioxidant capacity of various compounds including this compound:
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated significant radical scavenging activity compared to controls.
Case Study 2: Enzyme Inhibition Assay
A recent study focused on the inhibition of AMPK by this compound:
- Methodology : Enzyme activity was measured using a fluorescence-based assay.
- Results : The compound showed a dose-dependent inhibition of AMPK activity with an IC50 value indicating moderate potency.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step protocols, leveraging methodologies from analogous dihydropyridine derivatives. A common approach includes:
- Step 1 : Formation of the dihydropyridine core via cyclization reactions, often using zinc triflate (10–20 mol%) as a catalyst under anhydrous conditions (e.g., THF, 60–80°C) .
- Step 2 : Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct borylation. For example, Pd(dppf)Cl₂ (5 mol%) and pinacolborane in toluene at reflux .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Optimization Tips : Adjust solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or LC-MS to minimize side products.
Q. How should researchers characterize this compound to confirm structural integrity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and dihydropyridine ring conformation. Look for characteristic shifts: tert-butyl (~1.4 ppm, singlet), dioxaborolane (δ ~1.3 ppm, 12H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular ion ([M+H]⁺) with <5 ppm deviation from calculated values .
- Infrared (IR) : B-O stretches (~1350–1400 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate instability of the dioxaborolane group during synthetic applications?
The dioxaborolane group is sensitive to hydrolysis and oxidation. Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under N₂/Ar and use anhydrous solvents (e.g., THF, degassed via freeze-pump-thaw cycles) .
- Low-Temperature Storage : Store at –20°C in sealed, desiccated containers to prevent boronate decomposition .
- Protective Groups : Temporarily mask reactive sites (e.g., Boc protection for amines) during multi-step syntheses .
Q. How does the electronic environment of the dihydropyridine core influence reactivity in cross-coupling reactions?
The electron-rich dihydropyridine ring enhances nucleophilic character, facilitating:
- Suzuki-Miyaura Coupling : The dioxaborolane group acts as a boronate donor, enabling C–C bond formation with aryl halides (e.g., Pd catalysis, K₂CO₃ base, 80°C) .
- Mechanistic Insight : DFT studies on analogous systems suggest that steric hindrance from tert-butyl/ethyl esters slows transmetalation but improves regioselectivity .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?
Challenges :
- Low yields due to competing side reactions (e.g., boronate hydrolysis).
- Purification difficulties from byproducts (e.g., de-esterified derivatives).
Solutions : - Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., borylation) .
- Design of Experiments (DoE) : Statistically optimize parameters (catalyst loading, temperature) to maximize efficiency .
Properties
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO6/c1-9-24-15(22)13-12-21(16(23)25-17(2,3)4)11-10-14(13)20-26-18(5,6)19(7,8)27-20/h9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVTORWJQDFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678317 | |
Record name | 1-tert-Butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194488-90-8 | |
Record name | 1-tert-Butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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